molecular formula C17H14N2O3 B5555568 N-(3-hydroxyphenyl)-2-methoxy-4-quinolinecarboxamide

N-(3-hydroxyphenyl)-2-methoxy-4-quinolinecarboxamide

Cat. No. B5555568
M. Wt: 294.30 g/mol
InChI Key: JSKUURRDBXSQRU-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-methoxy-4-quinolinecarboxamide, also known as 3-HMQC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. The synthesis of 3-HMQC is a complex process that involves several steps.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on quinoline derivatives, similar to N-(3-hydroxyphenyl)-2-methoxy-4-quinolinecarboxamide, has shown significant promise in antimicrobial and antifungal applications. One study synthesized a new series of quinoxaline 1,4-di-N-oxides, demonstrating substantial antibacterial and antifungal activities, with notable efficacy against Aspergillus fumigatus and Streptococcus pneumonia (Soliman, 2013).

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research opens pathways for the development of diagnostic tools in neurology and oncology (Matarrese et al., 2001).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their potential as corrosion inhibitors, an application crucial for extending the lifespan of metal structures in acidic environments. Studies have shown these compounds to be effective in mitigating corrosion through adsorption on the metal surface, showcasing their utility in industrial applications (Singh et al., 2016; Erdoğan et al., 2017).

Cancer Research

Quinoline-3-carboxamide derivatives like linomide have shown antitumor effects against various types of cancers, including prostatic cancers. These effects are not limited to in vitro studies but extend to in vivo, suggesting potential therapeutic applications (Ichikawa et al., 1992).

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds like laquinimod, a quinoline-3-carboxamide, reveals insights into their chemical properties and mechanisms of action. This includes studies on the final steps of synthesis, equilibrium dynamics, and solvolysis reactions, contributing to our understanding of their chemical behavior and potential for drug development (Jansson et al., 2006).

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methoxyquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-10-14(13-7-2-3-8-15(13)19-16)17(21)18-11-5-4-6-12(20)9-11/h2-10,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKUURRDBXSQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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